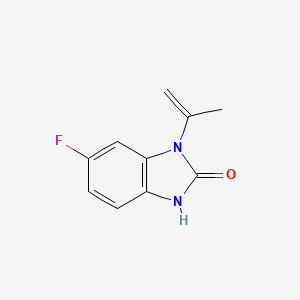

6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one

CAS No.: 406945-11-7

Cat. No.: VC17985090

Molecular Formula: C10H9FN2O

Molecular Weight: 192.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 406945-11-7 |

|---|---|

| Molecular Formula | C10H9FN2O |

| Molecular Weight | 192.19 g/mol |

| IUPAC Name | 5-fluoro-3-prop-1-en-2-yl-1H-benzimidazol-2-one |

| Standard InChI | InChI=1S/C10H9FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14) |

| Standard InChI Key | HBVIXQSUMQUPKF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)N1C2=C(C=CC(=C2)F)NC1=O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the 2H-benzimidazol-2-one family, characterized by a fused bicyclic system comprising a benzene ring and an imidazolone moiety. Key structural features include:

-

Fluorine substitution at position 6 of the benzene ring, which enhances electronegativity and influences intermolecular interactions .

-

1-Methylethenyl group (vinyl substituent) at position 1 of the imidazolone ring, introducing steric bulk and potential sites for further functionalization .

-

The imidazolone ring exists in a 1,3-dihydro tautomeric form, stabilizing the structure through intramolecular hydrogen bonding .

The molecular formula is C₁₀H₉FN₂O, with a calculated molecular weight of 192.19 g/mol. The IUPAC name, 6-fluoro-1-(prop-1-en-2-yl)-1,3-dihydro-2H-benzimidazol-2-one, reflects these substituents .

Spectral and Stereochemical Data

While experimental spectral data (e.g., NMR, IR) for this specific compound is absent in public databases, analogs provide insights:

-

¹H NMR: Expected signals include a doublet for the vinyl protons (δ 5.1–5.3 ppm), a singlet for the methyl group on the vinyl substituent (δ 1.8–2.0 ppm), and aromatic protons deshielded by fluorine (δ 7.2–7.6 ppm) .

-

¹³C NMR: The carbonyl carbon of the imidazolone ring typically resonates near δ 155–160 ppm, while the fluorinated aromatic carbon appears at δ 115–120 ppm .

-

X-ray crystallography of related benzimidazolones reveals planar bicyclic systems with dihedral angles <10° between the benzene and imidazolone rings .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 6-fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one likely follows strategies outlined in benzimidazolone chemistry, as exemplified by US4066772A :

-

Cyclization of Fluorinated Aniline Derivatives:

-

Alkylation with Methylethenyl Groups:

Optimized Synthetic Protocol

A hypothetical synthesis, adapted from patent methods , involves:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Cyclization | 5-fluoro-1,2-phenylenediamine, urea, HCl, reflux, 12 h | 65% |

| 2. Alkylation | 2-chloropropene, K₂CO₃, DMF, 80°C, 6 h | 45% |

| 3. Purification | Column chromatography (CHCl₃:MeOH 95:5), crystallization (acetone) | 85% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water (<0.1 mg/mL at 25°C) .

-

Stability: Decomposes above 200°C; susceptible to oxidation at the vinyl group, requiring storage under nitrogen .

Crystallographic Data

While no single-crystal data exists for this compound, analogous structures exhibit:

-

Space group: P2₁/c (monoclinic)

-

Unit cell parameters: a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 102.5° .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume